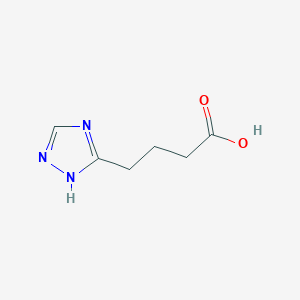
1,2,4-Triazole-butyric acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,4-Triazole-butyric acid is a heterocyclic compound that contains a triazole ring and a butyric acid moiety. The triazole ring, a five-membered ring with three nitrogen atoms, is known for its versatility and wide range of biological activities. This compound is of significant interest in various fields, including medicinal chemistry, due to its potential pharmacological properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1,2,4-Triazole-butyric acid can be synthesized through various methods. One common approach involves the reaction of hydrazine with formic acid and formamide at elevated temperatures (140° to 220°C) . Another method includes the direct preparation from hydrazine and formamide, yielding high purity and efficiency .
Industrial Production Methods: Industrial production of 1,2,4-triazole derivatives often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process typically includes the use of hydrazine derivatives and formic acid under controlled temperatures and pressures to achieve the desired product.
Análisis De Reacciones Químicas
Types of Reactions: 1,2,4-Triazole-butyric acid undergoes various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the triazole ring, leading to the formation of different derivatives.
Substitution: The triazole ring is susceptible to substitution reactions, where different substituents can be introduced at various positions on the ring.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various halogenating agents for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dimethyl sulfoxide (DMSO) or chloroform .
Major Products: The major products formed from these reactions include various substituted triazole derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.
Aplicaciones Científicas De Investigación
1,2,4-Triazole-butyric acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 1,2,4-triazole-butyric acid involves its interaction with specific molecular targets. The triazole ring can act as a hydrogen bond acceptor and donor, allowing it to interact with various enzymes and receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to its observed biological effects .
Comparación Con Compuestos Similares
1,2,3-Triazole: Another isomer of triazole with different nitrogen atom arrangements, exhibiting slightly different biological activities.
1,2,4-Triazole Derivatives: Various derivatives of 1,2,4-triazole, such as fluconazole and voriconazole, are used as antifungal agents.
Uniqueness: 1,2,4-Triazole-butyric acid is unique due to its specific combination of the triazole ring and butyric acid moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for further research and development in various scientific fields.
Propiedades
Fórmula molecular |
C6H9N3O2 |
|---|---|
Peso molecular |
155.15 g/mol |
Nombre IUPAC |
4-(1H-1,2,4-triazol-5-yl)butanoic acid |
InChI |
InChI=1S/C6H9N3O2/c10-6(11)3-1-2-5-7-4-8-9-5/h4H,1-3H2,(H,10,11)(H,7,8,9) |
Clave InChI |
MHKIRUFTMSHLON-UHFFFAOYSA-N |
SMILES canónico |
C1=NNC(=N1)CCCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















